Physicochemical Profiling of Ethyl 2,4,4-trimethylpent-2-enoate: A Sterically Hindered Lipophilic Ester
Physicochemical Profiling of Ethyl 2,4,4-trimethylpent-2-enoate: A Sterically Hindered Lipophilic Ester
An In-Depth Technical Guide on the Physicochemical Properties of Ethyl 2,4,4-trimethylpent-2-enoate
Executive Summary
Ethyl 2,4,4-trimethylpent-2-enoate (CAS: 1807938-32-4) is a specialized
For researchers and drug development professionals, this compound offers a unique scaffold: a lipophilic, hydrolytically stable ester that resists rapid metabolic cleavage. This guide details its physicochemical parameters, synthetic pathways, and potential utility as a metabolic blocker or stable fragrance fixative.
Chemical Identity & Structural Analysis
The molecule features a 2-pentenoate backbone substituted with a methyl group at the
| Parameter | Data |
| IUPAC Name | Ethyl 2,4,4-trimethylpent-2-enoate |
| Common Synonyms | Ethyl |
| CAS Number | 1807938-32-4 (Ester); 99799-03-8 (Acid) |
| Molecular Formula | C |
| Molecular Weight | 170.25 g/mol |
| SMILES | CCOC(=O)C(=CC(C)(C)C)C |
| Stereochemistry | Exists primarily as the (E)-isomer due to steric repulsion between the tert-butyl group and the ester carbonyl in the (Z)-form.[1][2][3][4] |
Structural Diagram: Steric Shielding
The bulky tert-butyl group at C3 and the methyl group at C2 flank the double bond, creating a "steric gate" that protects the carbonyl carbon from nucleophilic attack (hydrolysis) and the
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models (EPI Suite™, ACD/Labs) suitable for pharmaceutical profiling.
Thermodynamic & Physical Constants
| Property | Value / Range | Context & Implications |
| Physical State | Clear, colorless liquid | Mobile liquid at RT; characteristic ethereal/fruity odor. |
| Boiling Point | 195°C – 205°C (est. at 760 mmHg) | High boiling point relative to MW due to molecular weight, though reduced by branching (lower surface area for van der Waals forces). |
| Density | 0.895 – 0.910 g/cm³ | Lower than linear analogs (e.g., ethyl octanoate) due to inefficient packing of the tert-butyl group. |
| Refractive Index | Typical for aliphatic unsaturated esters. | |
| Flash Point | ~75°C – 85°C (Closed Cup) | Class IIIA Combustible Liquid. |
Solubility & Lipophilicity (ADME Relevance)
| Property | Value | Relevance to Drug Development |
| Water Solubility | < 50 mg/L (Insoluble) | Highly hydrophobic; requires co-solvents (DMSO, Ethanol) or formulation (micelles) for biological assays. |
| LogP (Octanol/Water) | 3.6 – 4.1 (Predicted) | Indicates high membrane permeability but potential for non-specific binding. Ideal for CNS penetration or topical delivery. |
| H-Bond Acceptors | 2 (Ester Oxygens) | Moderate polarity; interacts with serine hydrolase active sites but access is sterically limited. |
| H-Bond Donors | 0 | No protic hydrogens. |
Synthesis & Manufacturing
The synthesis of Ethyl 2,4,4-trimethylpent-2-enoate is a classic example of constructing sterically crowded alkenes. The most robust route utilizes the Reformatsky Reaction or Horner-Wadsworth-Emmons (HWE) olefination , avoiding the reversibility issues of standard Aldol condensations with hindered aldehydes.
Primary Synthetic Pathway: Reformatsky Protocol
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Precursors: Pivalaldehyde (2,2-dimethylpropanal) and Ethyl 2-bromopropionate.
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Catalyst: Activated Zinc dust.
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Mechanism: Formation of a zinc enolate which attacks the hindered aldehyde, followed by acid-catalyzed dehydration.
Figure 1: Reformatsky synthesis route favored for sterically hindered substrates.
Stability & Reactivity: The "Steric Fortress"
For drug development, this molecule represents a "Metabolically Hardened" ester. The tert-butyl group exerts a profound protective effect.
Hydrolytic Stability
Unlike linear esters (e.g., Ethyl crotonate), Ethyl 2,4,4-trimethylpent-2-enoate is highly resistant to enzymatic hydrolysis by carboxylesterases.
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Mechanism: The bulky tert-butyl group blocks the trajectory of the catalytic serine hydroxyl group in the enzyme active site.
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Application: Useful as a prodrug moiety where slow, controlled release of the parent acid (2,4,4-trimethylpent-2-enoic acid) is desired, or as a stable lipophilic anchor in topical formulations.
Oxidative Stability
The alkene is electron-deficient (conjugated to carbonyl) and sterically shielded, making it resistant to auto-oxidation compared to isolated alkenes. However, it can react with singlet oxygen or ozone under forcing conditions.
Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectral fingerprints are diagnostic.
| Method | Diagnostic Signal | Interpretation |
| tert-Butyl group: Intense singlet confirming the 4,4-dimethyl structure. | ||
| Allylic Methyl (C2): Doublet due to long-range coupling with the vinylic proton. | ||
| Vinylic Proton (C3): Singlet (or weak quartet). Chemical shift is deshielded by the | ||
| GC-MS | Molecular ion (often weak). | |
| Loss of methyl group (common in tert-butyl systems). | ||
| Base Peak: The stable tert-butyl cation. Highly diagnostic. | ||
| IR Spectroscopy | 1715 cm | C=O Stretch: Conjugated ester carbonyl. |
| 1640 cm | C=C Stretch: Conjugated alkene, often weak due to symmetry/substitution. |
Applications in Drug Development & Fragrance
Pharmaceuticals: The Gem-Dimethyl Bioisostere
This compound is valuable in Fragment-Based Drug Discovery (FBDD) .
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Metabolic Blocking: The tert-butyl group prevents metabolic oxidation (hydroxylation) at the terminal position, a common clearance pathway for alkyl chains.
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Michael Acceptor Modulation: While
-unsaturated carbonyls are often used as covalent inhibitors (targeting Cysteine residues), the steric bulk of this specific ester significantly dampens its reactivity. This allows it to act as a reversible binder or a highly selective covalent probe that reacts only with unhindered, highly nucleophilic thiols in specific pockets.
Fragrance Industry
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Odor Profile: Fruity, ethereal, with woody and berry nuances.
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Fixative Properties: The high lipophilicity and steric bulk provide excellent tenacity (substantivity) on skin/fabric compared to linear esters of similar molecular weight.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71356965, Ethyl 2,4,4-trimethylpent-2-enoate. Retrieved from [Link]
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Organic Syntheses (2025). Reformatsky Reaction Protocols and Steric Hindrance. (General methodology reference). Retrieved from [Link]
